molecular formula C7H6BrClS B6145692 (5-bromo-2-chlorophenyl)methanethiol CAS No. 56368-55-9

(5-bromo-2-chlorophenyl)methanethiol

Cat. No. B6145692
CAS RN: 56368-55-9
M. Wt: 237.5
InChI Key:
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Description

(5-Bromo-2-chlorophenyl)methanethiol, also known as 5-bromo-2-chlorothiophenol, is an organosulfur compound belonging to the group of thiols. It is a colorless solid with a strong sulfur smell. The compound has been studied for its potential uses in scientific research applications due to its unique chemical properties.

Scientific Research Applications

(5-Bromo-2-chlorophenyl)methanethiol has been studied for its potential uses in scientific research applications. The compound has been investigated for its potential use as a reagent for the synthesis of various organosulfur compounds, such as thioureas and thioamides. It has also been studied as a catalyst for the synthesis of various organic compounds, such as esters and amides. Additionally, ((5-bromo-2-chlorophenyl)methanethiollorophenyl)methanethiol has been used as a model compound to study the reactivity of thiols.

Mechanism of Action

(5-Bromo-2-chlorophenyl)methanethiol is a thiol, which is a type of organic compound containing a sulfur-hydrogen bond. These compounds are often used in organic synthesis as reagents or catalysts due to their unique chemical properties. Thiols can act as nucleophiles, electrophiles, or both, depending on the reaction conditions. Additionally, thiols can undergo oxidation and reduction reactions, as well as addition and substitution reactions.
Biochemical and Physiological Effects
(5-Bromo-2-chlorophenyl)methanethiol is not known to have any significant biochemical or physiological effects. The compound is not known to be toxic, and it is not known to be an irritant or a sensitizing agent.

Advantages and Limitations for Lab Experiments

(5-Bromo-2-chlorophenyl)methanethiol has several advantages for use in laboratory experiments. The compound is relatively inexpensive and easy to obtain. Additionally, it is a relatively stable compound and can be stored for long periods of time without significant degradation. However, there are also some limitations to consider. The compound is sensitive to light and can be easily oxidized or reduced in the presence of certain reagents. Additionally, it is a strong-smelling compound and can be difficult to work with in a laboratory setting.

Future Directions

There are many potential future directions for the use of ((5-bromo-2-chlorophenyl)methanethiollorophenyl)methanethiol in scientific research. The compound could be used as a reagent or catalyst in the synthesis of various organic compounds. Additionally, it could be used as a model compound to study the reactivity of thiols and their role in various biochemical and physiological processes. Furthermore, ((5-bromo-2-chlorophenyl)methanethiollorophenyl)methanethiol could be used as a starting material for the synthesis of various organosulfur compounds, such as thioureas and thioamides. Lastly, the compound could be used to study the effects of thiols on the environment and their potential applications in environmental remediation.

Synthesis Methods

(5-Bromo-2-chlorophenyl)methanethiol can be synthesized in a laboratory by a two-step process. The first step involves the reaction of 2-chlorophenol with bromine in the presence of a mineral acid such as sulfuric acid, hydrochloric acid, or nitric acid. This reaction produces (5-bromo-2-chlorophenyl)methanethiollorophenol. The second step involves the reaction of (5-bromo-2-chlorophenyl)methanethiollorophenol with thiophenol in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction produces ((5-bromo-2-chlorophenyl)methanethiollorophenyl)methanethiol.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (5-bromo-2-chlorophenyl)methanethiol involves the reaction of 5-bromo-2-chlorobenzyl chloride with sodium hydrosulfide in the presence of a suitable solvent.", "Starting Materials": [ "5-bromo-2-chlorobenzyl chloride", "sodium hydrosulfide", "suitable solvent" ], "Reaction": [ "Add 5-bromo-2-chlorobenzyl chloride to a round-bottom flask.", "Add a suitable solvent to the flask and stir the mixture.", "Add sodium hydrosulfide to the flask and stir the mixture for several hours.", "Heat the mixture to reflux for several hours.", "Cool the mixture and filter the precipitate.", "Wash the precipitate with a suitable solvent and dry it under vacuum.", "The resulting product is (5-bromo-2-chlorophenyl)methanethiol." ] }

CAS RN

56368-55-9

Product Name

(5-bromo-2-chlorophenyl)methanethiol

Molecular Formula

C7H6BrClS

Molecular Weight

237.5

Purity

95

Origin of Product

United States

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